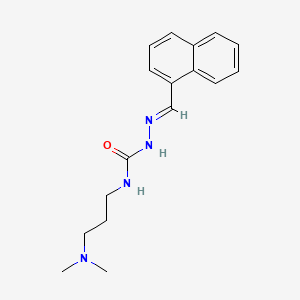
N-(3-(Dimethylamino)propyl)-2-(1-naphthalenylmethylene)hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Dimethylamino)propyl)-2-(1-naphthalenylmethylene)hydrazinecarboxamide is a complex organic compound with a unique structure that combines a naphthalene ring with a hydrazinecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Dimethylamino)propyl)-2-(1-naphthalenylmethylene)hydrazinecarboxamide typically involves the reaction of 3-(dimethylamino)propylamine with 2-(1-naphthalenylmethylene)hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Dimethylamino)propyl)-2-(1-naphthalenylmethylene)hydrazinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of naphthalene derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced hydrazinecarboxamide derivatives.
Substitution: Formation of halogenated naphthalene derivatives.
Scientific Research Applications
N-(3-(Dimethylamino)propyl)-2-(1-naphthalenylmethylene)hydrazinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-(Dimethylamino)propyl)-2-(1-naphthalenylmethylene)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)-1-(1-naphthyl)-1-propanone
- Naphthalene derivatives with hydrazinecarboxamide groups
Uniqueness
N-(3-(Dimethylamino)propyl)-2-(1-naphthalenylmethylene)hydrazinecarboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
180045-65-2 |
|---|---|
Molecular Formula |
C17H22N4O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-[(E)-naphthalen-1-ylmethylideneamino]urea |
InChI |
InChI=1S/C17H22N4O/c1-21(2)12-6-11-18-17(22)20-19-13-15-9-5-8-14-7-3-4-10-16(14)15/h3-5,7-10,13H,6,11-12H2,1-2H3,(H2,18,20,22)/b19-13+ |
InChI Key |
NFKUNAGXQKWESX-CPNJWEJPSA-N |
Isomeric SMILES |
CN(C)CCCNC(=O)N/N=C/C1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CN(C)CCCNC(=O)NN=CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





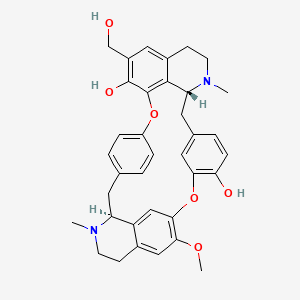
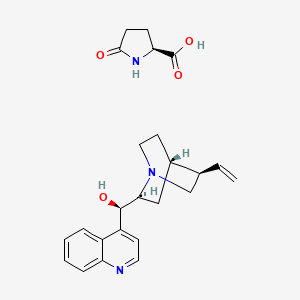
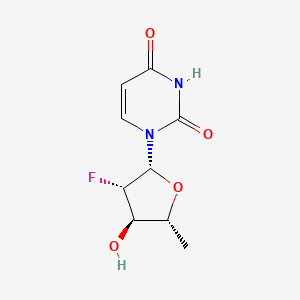
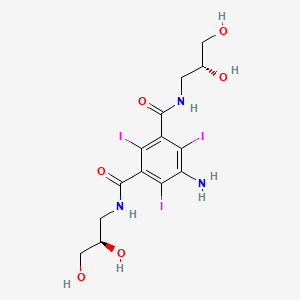
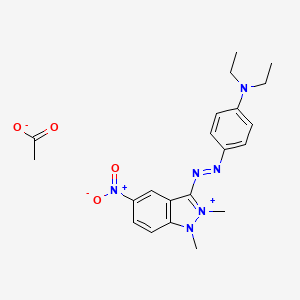
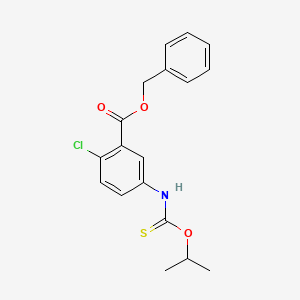
![[(3-Methylisoxazol-5-YL)methyl]triphenylphosphonium chloride](/img/structure/B12684794.png)
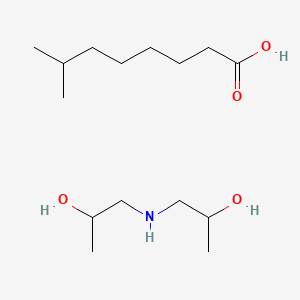
![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate](/img/structure/B12684800.png)
![3-[(2-Hydroxyethoxy)methylphosphinoyl]propionic acid](/img/structure/B12684801.png)

